molecular formula C17H31BrO2 B14322057 14-Bromotetradecyl prop-2-enoate CAS No. 112231-60-4

14-Bromotetradecyl prop-2-enoate

Cat. No.: B14322057
CAS No.: 112231-60-4
M. Wt: 347.3 g/mol
InChI Key: QGMQYPAPZLVJGV-UHFFFAOYSA-N
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Description

14-Bromotetradecyl prop-2-enoate is an organic compound with the molecular formula C17H31BrO2. It is an ester derived from the reaction between 14-bromotetradecanol and acrylic acid. This compound is part of the acrylate family, which is known for its diverse applications in various fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

14-Bromotetradecyl prop-2-enoate can be synthesized through the esterification of 14-bromotetradecanol with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

14-Bromotetradecyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 14-hydroxytetradecyl prop-2-enoate and 14-aminotetradecyl prop-2-enoate.

    Addition Reactions: Products include 14-bromo-2-chlorotetradecyl propanoate.

Scientific Research Applications

14-Bromotetradecyl prop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 14-Bromotetradecyl prop-2-enoate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

14-Bromotetradecyl prop-2-enoate is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and contributes to its antimicrobial properties. Its long alkyl chain also imparts hydrophobic characteristics, making it suitable for applications requiring water resistance .

Properties

CAS No.

112231-60-4

Molecular Formula

C17H31BrO2

Molecular Weight

347.3 g/mol

IUPAC Name

14-bromotetradecyl prop-2-enoate

InChI

InChI=1S/C17H31BrO2/c1-2-17(19)20-16-14-12-10-8-6-4-3-5-7-9-11-13-15-18/h2H,1,3-16H2

InChI Key

QGMQYPAPZLVJGV-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCCCCCCCCCCCCBr

Origin of Product

United States

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